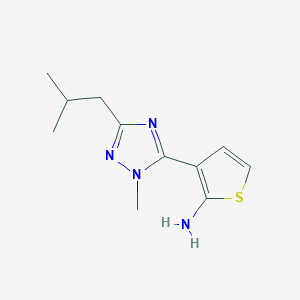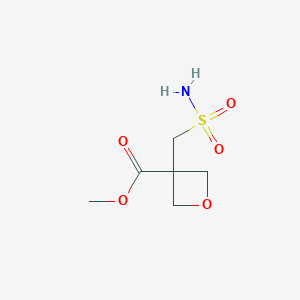
2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H3F4NO. It is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, making it a compound of interest in various chemical and pharmaceutical research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone typically involves the reaction of 3-fluoropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
3-fluoropyridine+trifluoroacetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) to facilitate the reaction.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoropyridin-4-YL)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
作用机制
The mechanism by which 2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoropyridin-4-YL)ethanone
- 2,2,2-Trifluoro-1-(3-chloropyridin-4-YL)ethanone
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(3-fluoropyridin-4-YL)ethanone is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of both trifluoromethyl and fluoropyridinyl groups also imparts distinct physicochemical properties, making it a valuable compound in various research applications.
属性
分子式 |
C7H3F4NO |
|---|---|
分子量 |
193.10 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H3F4NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H |
InChI 键 |
GICABTNKCVTCRV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(=O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)








